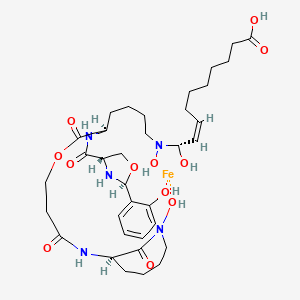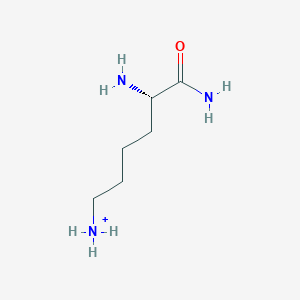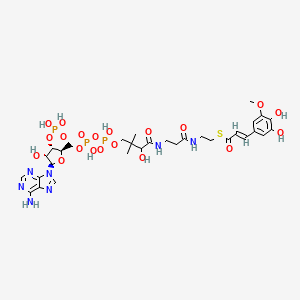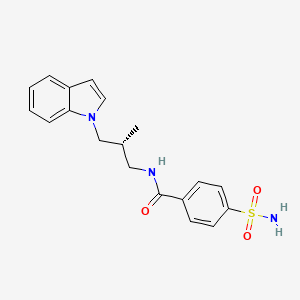![molecular formula C12H18N4S2 B10759631 2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)
2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PIBTU involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PIBTU undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PIBTU has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and catalysis. In biology, it is studied for its potential as an inhibitor of specific enzymes. In medicine, PIBTU is explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PIBTU involves its interaction with specific molecular targets. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide. This inhibition is achieved through the binding of PIBTU to the active site of the enzyme, blocking its activity and preventing the formation of nitric oxide .
Comparison with Similar Compounds
PIBTU can be compared with other similar compounds, such as S,S’-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of PIBTU lies in its specific inhibitory activity against iNOS, which distinguishes it from other related compounds .
Properties
Molecular Formula |
C12H18N4S2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate |
InChI |
InChI=1S/C12H18N4S2/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16) |
InChI Key |
YEUSLPIIQGZHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)

![4-Methyl-2-{[4-(toluene-4-sulfonyl)-thiomorpholine-3-carbonyl]-amino}-pentanoic acid](/img/structure/B10759567.png)

![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)
![3-[(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-YL]phenol](/img/structure/B10759578.png)
![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)

![2-[(Carboxycarbonyl)(1-naphthyl)amino]benzoic acid](/img/structure/B10759584.png)
![3-{2,6,8-Trioxo-9-[(2S,3R,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10759594.png)



